

# The Role of Peptidylarginine Deiminase 4 (PAD4) in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Peptidylarginine deiminase 4 (PAD4), a calcium-dependent enzyme that catalyzes the conversion of arginine to citrulline, has emerged as a critical player in the pathogenesis of numerous autoimmune diseases. This post-translational modification, known as citrullination or deimination, can lead to the generation of neoantigens, triggering a break in immune tolerance and driving chronic inflammation. This technical guide provides an in-depth exploration of the multifaceted role of PAD4 in autoimmunity, with a particular focus on rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). We will delve into the molecular mechanisms of PAD4-mediated pathology, summarize key quantitative data, provide detailed experimental protocols for studying PAD4, and visualize the intricate signaling pathways involving this enzyme.

## Introduction to PAD4 and its Function

PAD4 is a member of the peptidylarginine deiminase family of enzymes.[1] Primarily expressed in hematopoietic cells, including neutrophils, monocytes, and granulocytes, PAD4 is unique among the PAD isozymes due to its nuclear localization signal.[1][2] This allows it to translocate to the nucleus upon cellular activation and citrullinate nuclear proteins, most notably histones.[2]



The enzymatic activity of PAD4 is tightly regulated by calcium ions.[3] The binding of Ca2+ induces conformational changes that are essential for catalysis.[3] The primary function of PAD4 is the conversion of arginine residues within proteins to citrulline. This alteration removes the positive charge of the arginine side chain, which can have profound effects on protein structure, function, and protein-protein interactions.

# The Role of PAD4 in Autoimmune Pathogenesis

The dysregulation of PAD4 activity is increasingly recognized as a key driver of autoimmune diseases.[4] The primary mechanism through which PAD4 contributes to autoimmunity is through the generation of citrullinated proteins, which can be recognized as foreign by the immune system, leading to the production of anti-citrullinated protein antibodies (ACPAs).

# **Neutrophil Extracellular Trap (NET) Formation**

A crucial function of PAD4 in the innate immune system is its essential role in the formation of neutrophil extracellular traps (NETs).[3][5] NETosis is a unique form of cell death where neutrophils release a web-like structure composed of decondensed chromatin, histones, and granular proteins to trap and kill pathogens.[5][6] PAD4-mediated citrullination of histones is a critical step in chromatin decondensation, a prerequisite for NET formation.[3][5]

While NETs are a vital defense mechanism against infection, excessive or dysregulated NETosis can be detrimental. In autoimmune diseases, NETs can be a source of autoantigens, including citrullinated proteins and self-DNA, which can activate the immune system and perpetuate inflammatory responses.[7]

# **Rheumatoid Arthritis (RA)**

The link between PAD4 and RA is well-established. The presence of ACPAs is a hallmark of RA and is highly specific for the disease.[5] PAD4 is thought to be a key enzyme responsible for generating the citrullinated autoantigens that drive the ACPA response.[2] Furthermore, genetic studies have identified haplotypes of the PADI4 gene that are associated with an increased susceptibility to RA in certain populations.[5] Anti-PAD4 autoantibodies have also been detected in a subset of RA patients and are associated with a more severe disease phenotype.

# Systemic Lupus Erythematosus (SLE)



In SLE, PAD4 is implicated in the pathogenesis through its role in NETosis, which contributes to the externalization of autoantigens and the amplification of type I interferon responses.[7] Studies using mouse models of lupus have shown that PAD4 knockout or inhibition can lead to a reduction in autoantibody production, immune cell activation, and organ damage.[8]

## **Other Autoimmune Diseases**

Emerging evidence suggests a role for PAD4 in other autoimmune conditions, including multiple sclerosis (MS) and ulcerative colitis (UC).[5] In MS, PAD4 is overexpressed in the brain, and citrullination of myelin basic protein may contribute to the autoimmune attack on the central nervous system.[5]

# **Quantitative Data on PAD4 in Autoimmune Diseases**

The following tables summarize key quantitative data regarding the expression, activity, and clinical associations of PAD4 in autoimmune diseases.



| Parameter                            | Disease                                                     | Finding                                         | Reference(s) |
|--------------------------------------|-------------------------------------------------------------|-------------------------------------------------|--------------|
| Anti-PAD4 Antibody<br>Prevalence     | Rheumatoid Arthritis                                        | 30-40% of patients                              | [9]          |
| Rheumatoid Arthritis (ACPA-positive) | ~50% of patients                                            | [10]                                            |              |
| PAD4 Activity                        | Early Rheumatoid<br>Arthritis                               | Higher in patients compared to healthy controls | [7][11]      |
| PADI4 Gene<br>Association            | Rheumatoid Arthritis                                        | Susceptibility gene in Asian populations        | [6]          |
| Systemic Lupus<br>Erythematosus      | Polymorphisms<br>associated with SLE<br>and lupus nephritis | [12]                                            |              |
| PAD4 Expression                      | Rheumatoid Arthritis<br>Synovium                            | Overexpressed in neutrophils and monocytes      | [6]          |
| Multiple Sclerosis<br>Brain          | Overexpressed                                               | [5]                                             |              |



| Animal Model<br>Study                           | Disease Model                   | Key Finding with PAD4 Inhibition/Knockou t                                                              | Reference(s) |
|-------------------------------------------------|---------------------------------|---------------------------------------------------------------------------------------------------------|--------------|
| Collagen-Induced<br>Arthritis (CIA)             | Rheumatoid Arthritis            | Decreased clinical<br>disease score,<br>reduced inflammatory<br>cytokines                               | [13]         |
| TLR-7-dependent<br>Lupus-like Disease           | Systemic Lupus<br>Erythematosus | Decreased<br>autoantibodies, type I<br>IFN responses, and<br>immune cell activation<br>in Padi4-/- mice | [8]          |
| K/BxN Serum Transfer<br>Arthritis               | Rheumatoid Arthritis            | PAD4 activity detected, but not essential for disease development                                       | [14]         |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis              | PAD4 inhibition<br>reverses protein<br>hypercitrullination and<br>ameliorates disease                   | [15]         |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to study the role of PAD4 in autoimmune diseases.

# PAD4 Enzymatic Activity Assay (HPLC-based)

This protocol is adapted from methodologies described in the literature for measuring PAD4 activity in biological samples.[16]

Principle: This assay measures the conversion of a fluorescently labeled arginine-containing substrate to its citrullinated counterpart by PAD4. The product is then separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.



#### Materials:

- PAD4 substrate: N-dansyl-glycyl-arginine
- Reaction buffer: 40 mM Tris-HCl (pH 7.6), 2 mM CaCl<sub>2</sub>, 1 mM Dithiothreitol (DTT)
- Protein lysates from peripheral blood mononuclear cells (PBMCs) or polymorphonuclear neutrophils (PMNs)
- HPLC system with a C18 reverse-phase column and a fluorescence detector

#### Procedure:

- Prepare the reaction mixture by combining the reaction buffer with the PAD4 substrate (final concentration 20 mM).
- Add 300 μg of protein lysate from your experimental samples (e.g., from RA patients and healthy controls) to the reaction mixture.
- Incubate the reaction at 37°C. Collect aliquots at different time points (e.g., 0.5, 1, 2, 4, and 6 hours).
- Stop the reaction at each time point by incubating the aliquot at 100°C for 10 minutes.
- Centrifuge the samples at 4°C for 10 minutes to pellet any precipitates.
- Inject 20 μL of the supernatant into the HPLC system.
- Separate the substrate and product using a C18 reverse-phase column.
- Detect the fluorescent signals of the dansyl-glycyl-arginine and dansyl-glycyl-citrulline peaks.
- Quantify the amount of product generated by integrating the area of the corresponding peak.
- Calculate PAD4 activity in μmol of product formed per minute per μg of protein.

# **Chromatin Immunoprecipitation (ChIP) for PAD4**

## Foundational & Exploratory





This protocol provides a general framework for performing ChIP to identify the genomic regions where PAD4 binds. This protocol is a synthesis of several standard ChIP protocols and should be optimized for the specific cell type and antibody used.[9][15][17][18][19]

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to PAD4 is used to immunoprecipitate the PAD4-DNA complexes. The associated DNA is then purified and can be analyzed by qPCR, sequencing (ChIP-seq), or microarrays.

#### Materials:

- Cell culture medium
- Formaldehyde (37%)
- Glycine (1.25 M)
- Phosphate-buffered saline (PBS)
- Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
- Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
- Anti-PAD4 antibody (ChIP-grade)
- Normal IgG (as a negative control)
- Protein A/G magnetic beads
- Wash Buffers (low salt, high salt, LiCl wash)
- Elution Buffer (1% SDS, 0.1 M NaHCO<sub>3</sub>)
- NaCl (5 M)
- RNase A



- Proteinase K
- DNA purification kit

#### Procedure:

- Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1%
  and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to
  a final concentration of 125 mM and incubating for 5 minutes.
- Cell Lysis: Wash the cells with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice.
- Chromatin Shearing: Sonicate the lysate to shear the DNA to fragments of 200-1000 bp. The
  optimal sonication conditions need to be determined empirically. Centrifuge to pellet cell
  debris.
- Immunoprecipitation: Dilute the supernatant with Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Add the anti-PAD4 antibody or normal IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
- Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for at least 1 hour at 4°C.
- Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl
  wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
- DNA Purification: Treat the eluate with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
- Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target sequences or by next-generation sequencing for genome-wide analysis (ChIP-seq).

## Generation and Use of PAD4 Knockout Mouse Models

## Foundational & Exploratory





This section outlines the general steps for creating and utilizing PAD4 knockout mice in autoimmune disease research, based on published studies.[13][20]

Principle: Genetically engineered mice lacking a functional Padi4 gene are used to study the in vivo role of PAD4 in the development and progression of autoimmune diseases.

#### Procedure:

#### A. Generation of Padi4-/- Mice:

- Design a targeting vector to disrupt the Padi4 gene in embryonic stem (ES) cells, often by deleting a critical exon.
- Introduce the targeting vector into ES cells and select for successfully targeted clones.
- Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.
- Identify chimeric offspring and breed them to obtain mice heterozygous for the Padi4 null allele.
- Intercross heterozygous mice to generate homozygous Padi4-/- mice.
- Confirm the genotype by PCR and the absence of PAD4 protein by Western blot or immunohistochemistry.

#### B. Induction of Autoimmune Disease Models:

- Collagen-Induced Arthritis (CIA):
  - Immunize Padi4-/- and wild-type control mice with type II collagen emulsified in complete
     Freund's adjuvant.
  - Boost the immunization after 21 days.
  - Monitor the mice for the development and severity of arthritis by clinical scoring of paw swelling and redness.



- At the end of the experiment, collect tissues for histological analysis and serum for cytokine and antibody measurements.
- TLR-7-induced Lupus:
  - Topically apply a TLR-7 agonist, such as imiquimod, to the skin of Padi4-/- and wild-type mice for several weeks.
  - Monitor for the development of lupus-like symptoms, including skin lesions, splenomegaly, and autoantibody production.
  - Analyze serum for autoantibodies (e.g., anti-dsDNA) and cytokines (e.g., type I interferons).
  - Assess organ damage, particularly in the kidneys, through histological examination.

# **Signaling Pathways and Visualizations**

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PAD4 in the context of autoimmune diseases.





### Click to download full resolution via product page

Caption: PAD4 activation and its central role in NETosis.





Click to download full resolution via product page

Caption: The role of PAD4 in T cell activation and polarization.



Click to download full resolution via product page

Caption: The hapten-carrier model for ACPA production involving PAD4.



# **Therapeutic Targeting of PAD4**

The central role of PAD4 in the pathology of autoimmune diseases has made it an attractive target for therapeutic intervention. Several small molecule inhibitors of PAD4 have been developed and are being investigated in preclinical and clinical studies. These inhibitors aim to block the enzymatic activity of PAD4, thereby preventing protein citrullination and its downstream consequences, such as NET formation and the generation of autoantigens.

Pan-PAD inhibitors, which target multiple PAD isozymes, as well as PAD4-specific inhibitors, have shown efficacy in various animal models of autoimmune diseases, including arthritis and lupus. By inhibiting PAD4, these compounds have the potential to reduce inflammation, decrease autoantibody production, and prevent tissue damage.

## Conclusion

Peptidylarginine deiminase 4 is a key enzyme that links the innate and adaptive immune systems and plays a pivotal role in the pathogenesis of a growing number of autoimmune diseases. Its ability to generate citrullinated autoantigens and drive the formation of proinflammatory neutrophil extracellular traps places it at the center of a vicious cycle of inflammation and autoimmunity. The development of PAD4 inhibitors represents a promising therapeutic strategy to break this cycle and offers new hope for the treatment of debilitating autoimmune conditions. Further research into the intricate mechanisms of PAD4 regulation and its diverse cellular functions will undoubtedly pave the way for more targeted and effective therapies in the future.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. researchgate.net [researchgate.net]
- 2. Peptidylarginine deiminase 4 and citrullination in health and disease PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 3. Activation of PAD4 in NET formation PMC [pmc.ncbi.nlm.nih.gov]
- 4. NET formation is a default epigenetic program controlled by PAD4 in apoptotic neutrophils
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. JCI Insight Peptidylarginine deiminases 2 and 4 modulate innate and adaptive immune responses in TLR-7–dependent lupus [insight.jci.org]
- 8. PAD2 & PAD4 Modulate Immune Response in TLR-7-Dependent Lupus The Rheumatologist [the-rheumatologist.org]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 10. Roles of PADI4 in the expression of cytokines involved in inflammation and adhesion in differentiated NB4 cells treated with ATRA PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decreased severity of experimental autoimmune arthritis in peptidylarginine deiminase type 4 knockout mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. PADI4 Haplotypes Contribute to mRNA Expression, the Enzymatic Activity of Peptidyl Arginine Deaminase and Rheumatoid Arthritis Risk in Patients from Western Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Peptidylarginine deiminase 4 deficiency in bone marrow cells prevents plaque progression without decreasing atherogenic inflammation in apolipoprotein E-knockout mice
   PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Peptidylarginine Deiminase 4 (PAD4) in Autoimmune Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12374446#exploring-the-role-of-pad4-in-autoimmune-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com